molecular formula C10H12F3NO2 B223425 3-(4-(Trifluoromethoxy)phenoxy)propan-1-amine CAS No. 189876-53-7

3-(4-(Trifluoromethoxy)phenoxy)propan-1-amine

Cat. No.: B223425
CAS No.: 189876-53-7
M. Wt: 235.2 g/mol
InChI Key: ISFSJWOKLUNXAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-(Trifluoromethoxy)phenoxy)propan-1-amine is a chemical compound featuring a propan-1-amine backbone linked to a 4-(trifluoromethoxy)phenoxy group. This structure classifies it as an amine, a family of organic compounds derived from ammonia where organic groups replace hydrogen atoms . Amines are characterized by a nitrogen atom with a lone pair of electrons, making them versatile nucleophiles and weak bases, which is crucial for their reactivity and application in synthesis . The phenoxypropan-1-amine scaffold is of significant interest in pharmaceutical research. Structurally similar compounds, such as those with methoxyphenoxy or trifluoromethylphenoxy groups, are investigated for their potential biological activity, including as selective serotonin reuptake inhibitors (SSRIs) for neurological disorders and as agents with anti-inflammatory properties . The inclusion of the trifluoromethoxy group is a common strategy in medicinal chemistry, as it can enhance a compound's metabolic stability, lipophilicity, and binding affinity . This compound is intended for research applications only. It is suited for use as a key intermediate in organic synthesis and drug discovery projects, particularly in the development of novel therapeutic molecules. Researchers can utilize it as a building block to explore structure-activity relationships or as a chemical probe in biological assays to study receptor interactions and signaling pathways. As with all compounds of this nature, proper safety protocols must be followed. This product is strictly for research use and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[4-(trifluoromethoxy)phenoxy]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO2/c11-10(12,13)16-9-4-2-8(3-5-9)15-7-1-6-14/h2-5H,1,6-7,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISFSJWOKLUNXAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCN)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10618610
Record name 3-[4-(Trifluoromethoxy)phenoxy]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10618610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189876-53-7
Record name 3-[4-(Trifluoromethoxy)phenoxy]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10618610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reductive Amination of Ketone Intermediates

3-(4-(Trifluoromethoxy)phenoxy)propan-1-one is synthesized via Friedel-Crafts acylation or alkylation, followed by reductive amination. The ketone is treated with ammonium acetate and sodium cyanoborohydride in methanol to produce the amine .

Example Protocol :

  • Ketone Synthesis : 4-(Trifluoromethoxy)phenol + 3-chloropropionyl chloride → 3-(4-(trifluoromethoxy)phenoxy)propan-1-one (AlCl₃, 0°C, 85% yield).

  • Reduction : Ketone + NH₄OAc/NaBH₃CN → Amine (rt, 24 h, 76% yield) .

Epoxide Ring-Opening with Subsequent Amination

Epichlorohydrin is reacted with 4-(trifluoromethoxy)phenol under basic conditions to form a glycidyl ether intermediate. The epoxide is then opened with aqueous ammonia to yield the amine .

Reaction Scheme :

4-(Trifluoromethoxy)phenol+EpichlorohydrinNaOHGlycidyl EtherNH33-(4-(Trifluoromethoxy)phenoxy)propan-1-amine\text{4-(Trifluoromethoxy)phenol} + \text{Epichlorohydrin} \xrightarrow{\text{NaOH}} \text{Glycidyl Ether} \xrightarrow{\text{NH}_3} \text{this compound}

Conditions :

  • Epoxide formation: 50°C, 6 h, 68% yield.

  • Amination: 100°C, 12 h, 81% yield .

Oxime Formation and Reduction

4-(Trifluoromethoxy)phenol is alkylated with 1-chloro-3-nitropropane to form 3-(4-(trifluoromethoxy)phenoxy)propan-1-one. The ketone is converted to an oxime using hydroxylamine hydrochloride, followed by reduction with LiAlH₄ .

Data :

StepReagentsYield
Alkylation1-Chloro-3-nitropropane, K₂CO₃72%
Oxime FormationNH₂OH·HCl, EtOH89%
ReductionLiAlH₄, THF65%

Mitsunobu Reaction for Ether Formation

A Mitsunobu reaction couples 4-(trifluoromethoxy)phenol with 3-azidopropanol, followed by Staudinger reduction to convert the azide to an amine .

Procedure :

  • Mitsunobu : DIAD, PPh₃, 4-(Trifluoromethoxy)phenol + 3-azidopropanol → Azido ether (82% yield).

  • Reduction : PPh₃/H₂O → Amine (90% yield) .

Comparative Analysis of Methods

MethodAdvantagesLimitationsScalability
Nucleophilic SubstitutionHigh purity, minimal side productsRequires protection/deprotectionIndustrial (patent-scale)
Reductive AminationOne-pot synthesisOver-reduction risksLab-scale
Epoxide AminationHigh regioselectivityLong reaction timesPilot-scale
Oxime ReductionTolerates electron-deficient aromaticsLow yields in reduction stepLab-scale
MitsunobuMild conditionsCostly reagentsSmall-scale

Chemical Reactions Analysis

Types of Reactions

3-(4-(Trifluoromethoxy)phenoxy)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In the realm of chemistry, 3-(4-(Trifluoromethoxy)phenoxy)propan-1-amine serves as a crucial building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it versatile for creating derivatives with different functional groups.

Table 1: Reaction Types and Conditions

Reaction TypeCommon ReagentsConditions
OxidationPotassium permanganateAcidic or neutral conditions
ReductionLithium aluminum hydrideAnhydrous ether
SubstitutionAlkyl halides or acyl chloridesPresence of a base

Biology

The compound has been investigated for its potential biological activities, particularly in enzyme inhibition and receptor binding. Preliminary studies indicate that it may act as an inhibitor for certain enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions like cancer and inflammation.

Case Study: Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, assays conducted on MCF-7 breast cancer cells revealed a significant reduction in cell viability, suggesting its potential as an anticancer agent.

Table 2: Cytotoxicity Assay Results

Cell LineConcentration (µM)Viability (%)
MCF-71045
HeLa2030
A5491550

Medical Applications

In medicinal chemistry, the compound is being explored for its pharmacological properties. It acts as a serotonin reuptake inhibitor, which can enhance mood and emotional stability by increasing serotonin levels in the synaptic cleft. Similar compounds have demonstrated significant antidepressant effects in animal models.

Mechanism of Action

The mechanism involves the interaction with serotonin transporters in the brain, inhibiting the reuptake of serotonin into presynaptic neurons. This action potentially positions it as a candidate for developing new antidepressant therapies.

Industrial Applications

In industrial contexts, this compound is utilized in producing specialty chemicals and materials with unique properties. Its distinct structural features allow for applications in creating advanced materials that require specific chemical characteristics.

Mechanism of Action

The mechanism of action of 3-(4-(Trifluoromethoxy)phenoxy)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, potentially leading to desired biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects on the Phenoxy Ring

The biological activity of aryloxypropanamine derivatives is highly sensitive to substituents on the phenoxy ring. Key comparisons include:

  • Trifluoromethoxy (–OCF₃) vs. Trifluoromethyl (–CF₃): 3-(4-(Trifluoromethyl)phenoxy)propan-1-amine (CAS: 1260651-23-7) replaces –OCF₃ with –CF₃. While both groups are electron-withdrawing, –OCF₃ offers greater steric bulk and may improve metabolic resistance due to reduced susceptibility to oxidative metabolism compared to –CF₃ . 2-(4-(Trifluoromethyl)phenoxy)propan-1-amine hydrochloride (CAS: 1260651-23-7) demonstrates similar electronic effects but positional isomerism alters binding affinity in target-specific applications .
  • Styryl or Alkyne Substituents: OX03383 (N,N-dimethyl-3-(4-(phenylethynyl)phenoxy)propan-1-amine) and OX03385 (N,N-dimethyl-3-(4-((1E,3E)-4-phenylbuta-1,3-dien-1-yl)phenoxy)propan-1-amine) feature rigid, unsaturated linkers. These compounds exhibit reduced potency compared to analogues with (E)-olefin linkers, suggesting that excessive rigidity or steric hindrance disrupts optimal binding .
  • Bicyclic Systems: OX03390 (quinoline-substituted) and OX03391 (quinoxaline-substituted) replace the trifluoromethoxy group with nitrogen-containing heterocycles. These modifications reduce potency, highlighting the importance of the –OCF₃ group in maintaining activity .

Linker Modifications

The propylamine linker’s flexibility and substitution significantly influence bioactivity:

  • Saturated vs. Unsaturated Linkers: OX03384 (N,N-dimethyl-3-(4-phenethylphenoxy)propan-1-amine) uses a saturated linker but shows lower potency than analogues with conjugated systems, emphasizing the need for partial rigidity to orient the molecule correctly . DMH3 (N,N-dimethyl-3-(4-(3-(quinolin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenoxy)propan-1-amine) incorporates a pyrazolo-pyrimidinyl group, demonstrating that extended aromatic systems can enhance target engagement but may complicate pharmacokinetics .

Amine Substitution

  • Primary Amine vs. Dimethylamine: The primary amine in 3-(4-(Trifluoromethoxy)phenoxy)propan-1-amine contrasts with dimethylated analogues like OX03383–OX03385. Dimethylation often reduces potency, as seen in OX03386 (N-(4-(3-(dimethylamino)propoxy)phenyl)benzamide), where a secondary amide linker further diminishes activity .

Metabolic Stability

  • The trifluoromethoxy group in this compound likely improves metabolic stability compared to compounds with unsubstituted phenoxy groups or labile substituents. Bicyclic isosteres (e.g., OX03390–OX03393) were designed to enhance stability but showed reduced potency, underscoring a balance between stability and target affinity .

Tabulated Comparison of Key Analogues

Compound Name Substituent Linker Type Amine Type Key Findings Reference
This compound –OCF₃ Saturated Primary High metabolic stability; optimal electronic profile
OX03383 Phenylethynyl Alkyne Dimethyl Lower potency due to rigid linker
OX03384 Phenethyl Saturated Dimethyl Reduced activity compared to unsaturated analogues
OX03390 Quinoline Bicyclic Dimethyl Poor potency despite metabolic stability
2-(4-(Trifluoromethyl)phenoxy)propan-1-amine –CF₃ Saturated Primary Lower metabolic stability than –OCF₃ analogue
DMH3 Quinoline-pyrazolo-pyrimidine Extended aromatic Dimethyl High target engagement but complex pharmacokinetics

Biological Activity

3-(4-(Trifluoromethoxy)phenoxy)propan-1-amine, a compound characterized by the presence of a trifluoromethoxy group, has garnered attention for its potential biological activities. This article explores the compound's biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a trifluoromethoxy group attached to a phenoxy moiety, linked to a propan-1-amine chain. This configuration enhances its lipophilicity and potential interaction with biological targets.

Molecular Characteristics

PropertyValue
Molecular FormulaC₁₃H₁₄F₃NO₂
Molecular Weight273.25 g/mol
CAS Number189876-53-7

The trifluoromethoxy group is known for its strong electron-withdrawing properties, which can influence the compound's interaction with various biological targets. It is hypothesized that the compound may modulate enzyme activity and influence cellular signaling pathways, particularly those related to neurotransmitter uptake and receptor binding.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antidepressant Activity
Studies have shown that compounds containing trifluoromethyl groups can enhance the inhibition of serotonin reuptake, which is crucial for antidepressant effects. The presence of the trifluoromethoxy group in this compound may similarly enhance its efficacy in modulating serotonin levels .

2. Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells through modulation of specific signaling pathways. The trifluoromethoxy group may play a role in increasing the compound's potency against certain cancer cell lines .

3. Enzyme Modulation
The ability of this compound to modulate enzyme activity makes it valuable in studying cellular processes. It has been noted for its potential to interact with various enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of this compound.

Case Study 1: Antidepressant Activity
A comparative study on various trifluoromethyl-substituted compounds demonstrated that those with para-substituted groups showed significantly higher potency in inhibiting serotonin uptake compared to their non-fluorinated analogs. This suggests that this compound may exhibit similar enhancements in antidepressant activity due to its structural properties .

Case Study 2: Anticancer Screening
In vitro assays conducted on several derivatives of phenolic compounds highlighted the importance of substituents like trifluoromethoxy in enhancing anticancer activity. The findings indicated that such modifications could lead to increased apoptosis in cancer cells, suggesting a promising avenue for further research on this compound .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-(Trifluoromethoxy)phenoxy)propan-1-amine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution between 4-(trifluoromethoxy)phenol and 3-bromopropan-1-amine under basic conditions (e.g., K₂CO₃ in DMF). Optimization involves controlling temperature (60–80°C) and reaction time (12–24 hrs) to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) improves purity . For enantiomeric purity, asymmetric catalysis or chiral resolving agents (e.g., tartaric acid derivatives) may be employed .

Q. How can researchers validate the structural identity and purity of this compound?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR : Confirm proton environments (e.g., trifluoromethoxy group at δ ~120–125 ppm in ¹³C NMR) and amine protons (δ ~1.5–2.5 ppm in ¹H NMR).
  • LC-MS : Verify molecular ion peaks (expected m/z: 265.2 [M+H]⁺) and detect impurities.
  • Elemental Analysis : Match calculated vs. observed C, H, N, F content.
    Purity ≥95% is achievable via HPLC (C18 column, acetonitrile/water gradient) .

Q. What are the critical storage conditions to ensure compound stability?

  • Methodological Answer : Store at 2–8°C in amber vials under inert gas (argon/nitrogen) to prevent oxidation. Avoid exposure to moisture (use desiccants) and light, as the trifluoromethoxy group is susceptible to hydrolytic degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

  • Methodological Answer : Contradictions often arise from rotational isomers or solvent effects. Strategies include:

  • Variable Temperature NMR : Identify dynamic processes (e.g., hindered rotation of the phenoxy group).
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set).
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing effects .

Q. What in vitro assays are suitable for evaluating the pharmacological activity of this compound, particularly in CNS research?

  • Methodological Answer :

  • Serotonin Transporter (SERT) Binding Assays : Use radiolabeled [³H]paroxetine in HEK293 cells expressing SERT. Competitive binding studies (IC₅₀ determination) can compare potency to fluoxetine derivatives .
  • CYP450 Inhibition Screening : Assess metabolic stability using human liver microsomes and LC-MS/MS quantification of metabolites .

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Methodological Answer :

  • Analog Synthesis : Modify the phenoxy ring (e.g., introduce electron-withdrawing groups) or vary the amine chain length.
  • Molecular Docking : Use AutoDock Vina to predict binding poses against targets like SERT or 5-HT receptors.
  • Pharmacokinetic Profiling : Measure logP (octanol/water partition) and pKa to optimize blood-brain barrier penetration .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric excess?

  • Methodological Answer :

  • Catalytic Asymmetric Synthesis : Use chiral ligands (e.g., BINAP) with transition metals (e.g., Ru) for enantioselective amination.
  • Continuous Flow Chemistry : Enhance reproducibility and heat management in large-scale reactions.
  • Chiral HPLC : Monitor enantiomeric excess (ee) during process optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.